molecular formula C18H26O B1509698 6-Octyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 945632-75-7

6-Octyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1509698
CAS RN: 945632-75-7
M. Wt: 258.4 g/mol
InChI Key: GDKDOVHLKSSPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Octyl-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C18H26O and its molecular weight is 258.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Octyl-3,4-dihydronaphthalen-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Octyl-3,4-dihydronaphthalen-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

945632-75-7

Product Name

6-Octyl-3,4-dihydronaphthalen-1(2H)-one

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

6-octyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C18H26O/c1-2-3-4-5-6-7-9-15-12-13-17-16(14-15)10-8-11-18(17)19/h12-14H,2-11H2,1H3

InChI Key

GDKDOVHLKSSPTH-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC2=C(C=C1)C(=O)CCC2

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)C(=O)CCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

9-BBN (0.5 M solution in THF, 20.2 mL, 10.1 mmol) was added to 1-octene (1.6 mL, 10.1 mmol) at room temperature. The solution was stirred, at room temperature, overnight. After this time, K3PO4 (2.93 g, 13.8 mmol), Pd(Ph3P)4 (191 mg, 0.17 mmol, 1.8 mol %), KBr (1.2 g, 10.1 mmol) and degassed H2O (0.18 mL, 10 mmol) were added. This was followed by a solution of compound 2 (2.7 g, 9.2 mmol) in dry degassed THF (10 mL). The reaction mixture was heated at 65° C. under argon for 2 hours. After cooling, the solution was acidified to pH 1 and extracted into EtOAc (100 mL). The aqueous layer was re-extracted with EtOAc (50 mL) and the combined organics washed with H2O (20 mL) and brine (40 mL). The organic layer was dried over magnesium sulfate and concentrated under vacuum. The residue was purified by column chromatography (Silica gel, 5% EtOAc in hexanes) to provide 1.93 g of compound 3 (82%).
Name
Quantity
20.2 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
2.93 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Quantity
191 mg
Type
catalyst
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Yield
82%

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